
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries. This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate typically involves the formation of the pyrimidine ring followed by esterification. One common method involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The resulting pyrimidine derivative can then be esterified using ethanol and acetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of carbon-based solid acids, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Ethyl (4-carboxy-6-methylpyrimidin-2-YL)acetate.
Reduction: Ethyl (4-hydroxymethyl-6-methylpyrimidin-2-YL)acetate.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate largely depends on its interaction with biological targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The formyl group can interact with nucleophiles in biological systems, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester with a fruity odor, used in the food industry.
Ethyl (4-hydroxy-6-methylpyrimidin-2-YL)acetate: A reduced form of the compound with potential different biological activities.
Uniqueness
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The formyl group adds reactivity, allowing for various chemical modifications and potential biological interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 2-(4-formyl-6-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)5-9-11-7(2)4-8(6-13)12-9/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
GSTWCKDAFZAILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=CC(=N1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


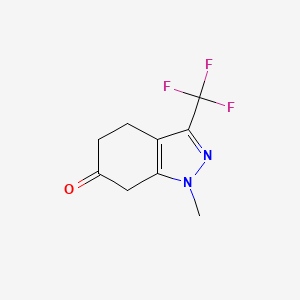
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)

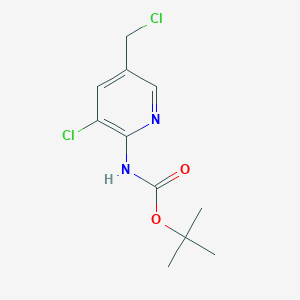
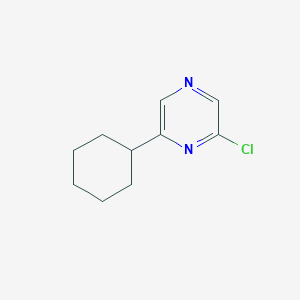
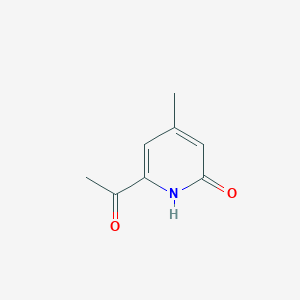

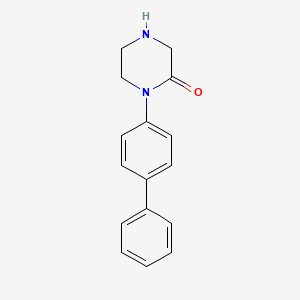

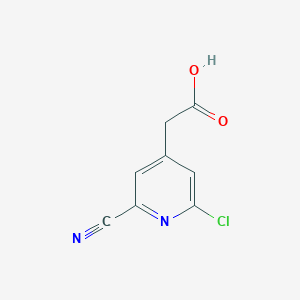
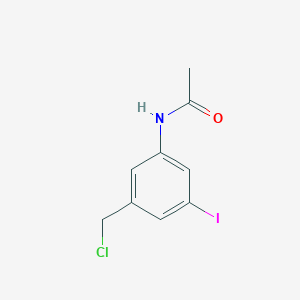
![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)


